2-(Propylthio)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propylthio)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the use of 2-bromopyridine and propylthiol, with a palladium catalyst facilitating the coupling reaction. This method often employs ligands such as triphenylphosphine and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the propylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propylthio group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives without the propylthio group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Propylthio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propylthio)pyridine involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)pyridine
- 2-(Ethylthio)pyridine
- 2-(Butylthio)pyridine
Comparison
2-(Propylthio)pyridine is unique due to the length of its alkyl chain, which can influence its reactivity and biological activity. Compared to 2-(Methylthio)pyridine and 2-(Ethylthio)pyridine, the propylthio derivative may exhibit different solubility and interaction profiles with biological targets. The longer alkyl chain can also affect the compound’s physical properties, such as boiling point and hydrophobicity.
Biological Activity
2-(Propylthio)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a propylthio group. Its chemical formula is C8H11N, and it is known for its solubility in various organic solvents. The presence of the thioether group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against a range of microorganisms, demonstrating potent inhibition against both Gram-positive and Gram-negative bacteria . The structure-activity relationship analysis revealed that the introduction of the propylthio group enhances antimicrobial efficacy, likely due to improved interaction with microbial cell membranes.
Anticancer Properties
Pyridine derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity was measured using IC50 values, with this compound exhibiting moderate activity compared to standard chemotherapeutic agents .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer | 28.3 |
Breast Cancer | 56.6 |
TRPV1 Antagonism
The compound has also been studied as a potential antagonist of the TRPV1 receptor, which plays a crucial role in pain sensation. In animal models of neuropathic pain, this compound demonstrated significant anti-allodynic effects, suggesting its utility in pain management therapies . The binding affinity for TRPV1 was quantified, indicating a competitive inhibition mechanism that could be exploited for analgesic drug development.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and the thioether substituent can significantly influence biological activity. For instance, varying the alkyl chain length or introducing additional functional groups can enhance potency against specific targets. The docking studies performed suggest that optimal interactions with target proteins are crucial for achieving desired biological effects .
Study on Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of thio-pyridine derivatives, including this compound, to evaluate their antimicrobial properties. The results showed that compounds with longer alkyl chains exhibited enhanced activity against resistant bacterial strains. This finding supports the hypothesis that hydrophobic interactions play a vital role in microbial inhibition .
Investigation of Anticancer Activity
A comprehensive study assessed the anticancer effects of this compound on various cancer cell lines. The results indicated that while the compound exhibited moderate cytotoxicity, it was significantly less toxic to non-cancerous cells, highlighting its potential as a selective anticancer agent .
Properties
IUPAC Name |
2-propylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPZAHIJZTNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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